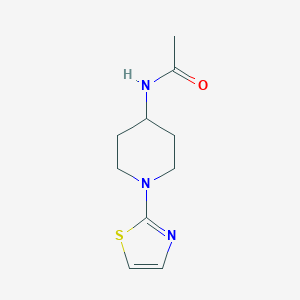
3-(3-カルボキシプロポキシ)安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Carboxypropoxy)benzoic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of benzoic acid, where a carboxypropoxy group is attached to the benzene ring
科学的研究の応用
3-(3-Carboxypropoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of coordination polymers and other complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of luminescent materials and sensors for detecting various analytes.
作用機序
Target of Action
It has been used in the synthesis of luminescent zinc (ii) coordination polymers . These polymers have different N-heterocyclic ancillary ligands, indicating that 3-(3-Carboxypropoxy)benzoic acid may interact with these ligands in its mode of action .
Mode of Action
It’s known to participate in the formation of zinc (ii) coordination polymers . These polymers exhibit differences in coordination geometries and ligand binding modes, suggesting that 3-(3-Carboxypropoxy)benzoic acid may interact with its targets in a variety of ways .
Biochemical Pathways
It’s known that benzoic acid, a related compound, is involved in the β-oxidative pathway
Result of Action
It’s known that the zinc (ii) coordination polymers synthesized using 3-(3-carboxypropoxy)benzoic acid exhibit luminescent properties . This suggests that the compound may have potential applications in fluorescence-based detection systems .
Action Environment
It’s known that the compound has been used in hydrothermal synthesis processes , suggesting that it may be stable under high-temperature and high-pressure conditions.
準備方法
Synthetic Routes and Reaction Conditions
3-(3-Carboxypropoxy)benzoic acid can be synthesized through several methods. One common approach involves the esterification of benzoic acid with 3-bromopropanol, followed by hydrolysis to yield the desired product. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(3-Carboxypropoxy)benzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions
3-(3-Carboxypropoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxypropoxy group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxypropoxy group to an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted benzene derivatives.
類似化合物との比較
Similar Compounds
Benzoic acid: A simpler analog without the carboxypropoxy group.
4-Carboxyphenoxybutanoic acid: Another derivative with a different alkoxy group.
3-(4-Carboxybutoxy)benzoic acid: Similar structure but with a longer alkoxy chain.
Uniqueness
3-(3-Carboxypropoxy)benzoic acid is unique due to its specific carboxypropoxy substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of coordination polymers and luminescent materials .
特性
IUPAC Name |
3-(3-carboxypropoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c12-10(13)5-2-6-16-9-4-1-3-8(7-9)11(14)15/h1,3-4,7H,2,5-6H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVHGNYLEPVHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzamide](/img/structure/B2576211.png)
![1-(6-cyclopropylpyrimidin-4-yl)-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2576213.png)



![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2576219.png)



![2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2576227.png)
![1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride](/img/structure/B2576229.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B2576230.png)
![(4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione](/img/structure/B2576233.png)

